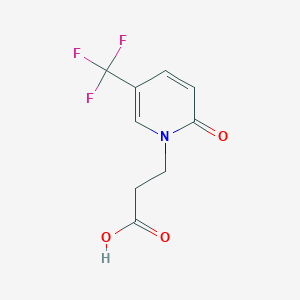

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Übersicht

Beschreibung

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential role as a pharmaceutical intermediate. Its structural analogs have shown promise in the development of drugs targeting various biological pathways. Notably, compounds containing pyridine rings are often associated with biological activity, including anti-inflammatory and antimicrobial properties.

Case Studies:

- Antimicrobial Activity : Research has indicated that derivatives of pyridine-based compounds exhibit significant antimicrobial effects. For instance, studies have demonstrated that modifications to the pyridine structure can enhance antibacterial potency against resistant strains of bacteria.

- Anti-inflammatory Properties : Certain derivatives have been evaluated for their ability to inhibit inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

Agrochemicals

The trifluoromethyl group is known to enhance the biological activity of agrochemical agents. Compounds like 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid can serve as precursors for developing herbicides or fungicides.

Research Insights:

- Herbicidal Activity : Studies have shown that trifluoromethyl-substituted compounds can improve herbicidal efficacy by enhancing the compound's lipophilicity, allowing better penetration into plant tissues.

- Pesticide Development : The compound's unique properties may contribute to the design of novel pesticides with reduced environmental impact and increased specificity towards target pests.

Materials Science

In materials science, compounds with pyridine structures are often utilized in the synthesis of polymers and other materials due to their ability to coordinate with metal ions.

Applications:

- Polymer Synthesis : The compound can be used as a building block in polymer chemistry, leading to the development of new materials with tailored properties for specific applications.

- Metal Coordination : Its ability to form complexes with transition metals makes it useful in catalysis and as a precursor for metal-organic frameworks (MOFs), which are important in gas storage and separation technologies.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Synthetic Pathways:

- Functional Group Modifications : The presence of both carboxylic acid and carbonyl groups provides multiple sites for further functionalization, enabling chemists to create diverse derivatives.

- Reactivity Studies : Investigations into its reactivity under different conditions can lead to new synthetic methodologies that expand the toolkit available to organic chemists.

Wirkmechanismus

The mechanism of action of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Oxo-5-methylpyridin-1(2H)-yl)propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

3-(2-Oxo-5-chloropyridin-1(2H)-yl)propanoic acid: Contains a chlorine atom instead of a trifluoromethyl group.

3-(2-Oxo-5-bromopyridin-1(2H)-yl)propanoic acid: Features a bromine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These properties make it particularly valuable in medicinal chemistry and materials science.

Biologische Aktivität

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7F3N2O

- Molecular Weight : 216.164 g/mol

- CAS Number : 175277-71-1

The compound features a pyridine ring with a trifluoromethyl group and a propanoic acid moiety, contributing to its unique reactivity and biological profile.

1. Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyridine derivatives have shown inhibition of cell growth in HeLa and HCT116 cell lines, with IC50 values often in the micromolar range .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.36 | CDK2 Inhibition |

| HCT116 | 1.8 | CDK9 Inhibition |

2. Neuroprotective Effects

Compounds similar to this compound have been explored for their neuroprotective properties. They may modulate pathways involved in oxidative stress, particularly through the Nrf2-Keap1 signaling pathway, which is crucial for cellular defense against oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDK2 and CDK9, which are vital for cell cycle regulation and transcriptional control in cancer cells .

- Modulation of Oxidative Stress Responses : By interacting with the Nrf2 pathway, the compound may enhance cellular antioxidant defenses, providing neuroprotective effects against conditions like neurodegeneration .

Case Study 1: Antiproliferative Effects

A study published in Molecules investigated a series of pyridine derivatives, including those structurally related to our compound. The findings demonstrated that these derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for potential anticancer applications .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, compounds derived from pyridine scaffolds were assessed for their ability to activate Nrf2. Results indicated that these compounds could significantly reduce markers of oxidative stress in neuronal cell cultures, highlighting their potential in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNXVYFHRXGORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371826 | |

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-72-2 | |

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.